2,3,4,6-Tetra-O-methylhexose
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Overview
Description
2,3,4,6-Tetra-O-methyl-D-mannose is a methylated derivative of D-mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the substitution of four hydroxyl groups with methoxy groups, resulting in a molecule with the chemical formula C10H20O6 and a molecular weight of 236.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4,6-Tetra-O-methyl-D-mannose can be synthesized through the methylation of D-mannose. One common method involves the use of methyl iodide (CH3I) and a strong base such as silver oxide (Ag2O) to replace the hydroxyl groups with methoxy groups . The reaction typically proceeds under mild conditions and results in high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 2,3,4,6-Tetra-O-methyl-D-mannose are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process would be optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-methyl-D-mannose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to its original hydroxyl form.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used to replace the methoxy groups, depending on the desired product.
Major Products
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Various substituted derivatives from substitution reactions .
Scientific Research Applications
2,3,4,6-Tetra-O-methyl-D-mannose has several applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,4,6-Tetra-O-methyl-D-mannose exerts its effects is primarily related to its role as a methylated sugar. The methoxy groups influence the compound’s reactivity and interactions with other molecules. In biological systems, it can affect glycosylation processes, altering the structure and function of glycoproteins and glycolipids . The specific molecular targets and pathways involved depend on the context of its use, whether in metabolic studies or therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-galactose: Similar in structure but derived from D-galactose.
2,3,4,6-Tetra-O-methyl-D-glucose: Derived from D-glucose and used in similar applications.
Uniqueness
2,3,4,6-Tetra-O-methyl-D-mannose is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its behavior in chemical reactions and biological systems can differ significantly from other methylated sugars, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
15075-09-9 |
---|---|
Molecular Formula |
C10H20O6 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-hydroxy-2,3,4,6-tetramethoxyhexanal |
InChI |
InChI=1S/C10H20O6/c1-13-6-7(12)9(15-3)10(16-4)8(5-11)14-2/h5,7-10,12H,6H2,1-4H3 |
InChI Key |
LMWNQPUYOLOJQP-UHFFFAOYSA-N |
Isomeric SMILES |
COC[C@H]([C@H]([C@@H]([C@@H](C=O)OC)OC)OC)O |
Canonical SMILES |
COCC(C(C(C(C=O)OC)OC)OC)O |
Origin of Product |
United States |
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